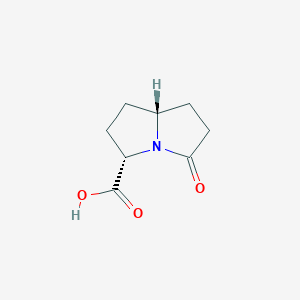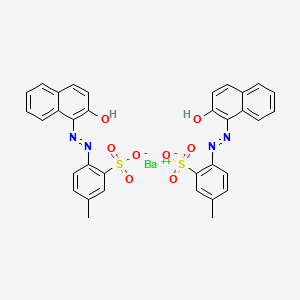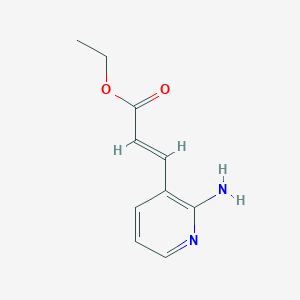![molecular formula C10H9ClO3 B1166009 N''-[2-(3,4-Dihydroxyphenyl)ethenyl]guanidine CAS No. 107585-47-7](/img/structure/B1166009.png)
N''-[2-(3,4-Dihydroxyphenyl)ethenyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N''-[2-(3,4-Dihydroxyphenyl)ethenyl]guanidine is a natural product found in Tubastraea coccinea with data available.
Scientific Research Applications
DNA Adduct Bypass Polymerization : N'-[2-(3,4-Dihydroxyphenyl)ethenyl]guanidine is involved in mutagenic DNA lesions derived from lipid oxidation products and some chemical carcinogens. Studies demonstrate its interaction with DNA polymerase, indicating its role in DNA repair mechanisms and mutagenesis (Zang et al., 2005).
Cardiohistaminergic Activities : It's been used in the analysis of highly potent cardiohistaminergic agonists. Such studies are crucial in understanding the binding interactions and potential therapeutic applications in cardiovascular diseases (Schuster et al., 1997).
Antiproliferative Effects : Guanidine derivatives, including N'-[2-(3,4-Dihydroxyphenyl)ethenyl]guanidine, show significant antiproliferative effects against human leukemia cells. This suggests their potential in developing new strategies for cancer treatment (Estévez-Sarmiento et al., 2022).
Antibacterial Properties : Trisubstituted guanidines, including this compound, have been studied for their antibacterial properties. They are shown to exhibit good bactericidal activity, which is vital for developing new antibacterial agents (Said et al., 2015).
Synthesis of Novel Guanidine Derivatives : Research includes exploring new methods for synthesizing guanidine derivatives, contributing to the development of pharmaceuticals with diverse biological activities (Isobe et al., 2000).
Biomimetic Coordination Chemistry : Bis-guanidine ligands, including N'-[2-(3,4-Dihydroxyphenyl)ethenyl]guanidine, are used in biomimetic coordination chemistry, indicating their importance in biochemical applications (Herres-Pawlis et al., 2005).
Chemotherapy in Cancer Treatment : Guanidine-containing compounds are reviewed for their use in chemotherapy, showcasing the potential of N'-[2-(3,4-Dihydroxyphenyl)ethenyl]guanidine in cancer treatment (Ekelund et al., 2001).
properties
CAS RN |
107585-47-7 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
0 |
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)ethenyl]guanidine |
InChI |
InChI=1S/C9H11N3O2/c10-9(11)12-4-3-6-1-2-7(13)8(14)5-6/h1-5,13-14H,(H4,10,11,12) |
SMILES |
C1=CC(=C(C=C1C=CN=C(N)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






